1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Description
1-(3,4-Difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a 3,4-difluorobenzoyl group at position 1 and a carboxamide-linked 2-(2-methoxyphenyl)ethyl chain at position 2. The azetidine ring may confer metabolic stability compared to larger cyclic amines, while the difluorobenzoyl moiety could enhance lipophilicity and binding affinity to hydrophobic receptor pockets .
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-27-18-5-3-2-4-13(18)8-9-23-19(25)15-11-24(12-15)20(26)14-6-7-16(21)17(22)10-14/h2-7,10,15H,8-9,11-12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZXVIAYVCJZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzoyl chloride and 2-(2-methoxyphenyl)ethylamine.
Reaction Conditions: The key steps include the formation of the azetidine ring and the subsequent coupling with the difluorobenzoyl group. Typical reaction conditions involve the use of organic solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-Difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the type of reaction, such as carboxylic acids from oxidation, alcohols from reduction, and substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Azetidine derivatives, including this compound, have shown promising results in inhibiting the proliferation of cancer cells.
- Mechanism of Action : The compound appears to induce apoptosis in various human solid tumor cell lines, including breast and prostate cancers. Research indicates that it can inhibit the growth of MCF-7 and MDA-MB-231 breast carcinoma cells at nanomolar concentrations .
-
Case Studies :
- A study demonstrated that compounds similar to this azetidine derivative exhibited significant anticancer activity against HT-29 colon cancer cells .
- Another investigation revealed that azetidinone derivatives could serve as effective inhibitors for various tumor types, showcasing their potential in the development of targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties, making it a candidate for treating infections caused by resistant bacteria.
- Activity Against Pathogens : Preliminary studies suggest that azetidine derivatives can inhibit bacterial growth and biofilm formation. For instance, certain related compounds have shown effectiveness against Escherichia coli and Klebsiella pneumoniae, which are known for their multidrug resistance .
-
Research Findings :
- In vitro tests indicated that azetidine derivatives could disrupt biofilms formed by pathogenic bacteria, suggesting a dual action of antimicrobial and antibiofilm properties .
- The pharmacokinetic profiles of these compounds have been assessed to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET), which are crucial for their development as therapeutic agents .
Other Therapeutic Applications
The versatility of this compound extends beyond oncology and infectious diseases. Its structural features allow for exploration in various other therapeutic areas:
- Neurological Disorders : Some derivatives have been investigated for their neuroprotective effects and potential applications in treating neurodegenerative diseases.
- Cardiovascular Health : Compounds with similar structures have been studied for their ability to modulate cardiovascular functions, potentially aiding in the treatment of heart diseases.
Data Tables
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide involves its interaction with molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The specific pathways depend on the biological context, such as signal transduction pathways in cells or metabolic pathways in organisms.
Comparison with Similar Compounds
N-[2-{4-[6-Amino-5-(2,4-Difluorobenzoyl)-2-Oxopyridin-1(2H)-Yl]-3,5-Difluorophenyl}Ethyl]-L-Alanine Terbutyl Ester
- Key Differences: This compound (from ) replaces the azetidine ring with a pyridinone core and incorporates an L-alanine terbutyl ester side chain.
- Pharmacological Implications : The terbutyl ester likely improves oral bioavailability, whereas the target compound’s carboxamide may favor solubility and receptor binding.
Compounds with 2-Methoxyphenyl Substituents
25B-NBOMe and 25C-NBOMe
- Structural Overlap : These synthetic psychedelics () share the 2-methoxyphenylmethyl group linked to a phenethylamine backbone, similar to the target compound’s 2-(2-methoxyphenyl)ethyl chain.
- Functional Contrast : The NBOMe series primarily agonizes serotonin 5-HT2A receptors, whereas the target compound’s azetidine and difluorobenzoyl groups suggest divergent receptor selectivity, possibly neurokinin or opioid modulation .
GPCR-Targeting Azabicyclic Compounds
L-703606 (cis-2(Diphenylmethyl)-N-([2-Iodophenyl]Methyl)-1-Azabicyclo[2.2.2]Octan-3-Amide)
- Structural Comparison : L-703606 () contains a rigid azabicyclo[2.2.2]octane core and iodophenyl group, contrasting with the target compound’s smaller azetidine and difluorobenzoyl system.
- Target Specificity : L-703606 is a neurokinin NK1 antagonist, suggesting the target compound’s fluorinated benzoyl group may similarly enhance binding to peptidergic receptors, albeit with altered selectivity due to ring size .
SR140333 ((S)-1-(2-[3-{3,4-Dichlorophenyl}-1-{3-Isopropoxyphenylacetyl}Piperidin-3-Yl]Ethyl)-4-Phenyl-1-Azoniabicyclo[2.2.2]Octane Chloride)
- Functional Groups : SR140333 () uses a dichlorophenyl and isopropoxyphenyl system for NK1 antagonism. The target compound’s difluorobenzoyl group may offer improved metabolic stability over chlorinated analogues, while the methoxyphenyl chain could reduce off-target effects .
Data Table: Key Structural and Functional Comparisons
| Compound | Core Structure | Key Substituents | Potential Targets | Notable Properties |
|---|---|---|---|---|
| Target Compound | Azetidine | 3,4-Difluorobenzoyl, 2-(2-methoxyphenyl)ethyl | GPCRs, Neurokinin Receptors | High lipophilicity, metabolic stability |
| N-[2-{4-[6-Amino-5-(2,4-DFB)-2-Oxopyridin]... | Pyridinone | 2,4-Difluorobenzoyl, L-alanine terbutyl | Kinases, Inflammatory pathways | Improved oral bioavailability |
| 25B-NBOMe | Phenethylamine | 4-Bromo-2,5-dimethoxyphenyl, NBOMe group | 5-HT2A Receptor | High psychedelic potency |
| L-703606 | Azabicyclo[2.2.2]octane | Diphenylmethyl, 2-iodophenyl | Neurokinin NK1 Receptor | Rigid structure enhances receptor fit |
| SR140333 | Piperidine | 3,4-Dichlorophenyl, isopropoxyphenyl | Neurokinin NK1 Receptor | Chlorinated groups increase binding affinity |
DFB: Difluorobenzoyl; GPCR: G protein-coupled receptor; 5-HT2A: Serotonin 2A receptor; NK1: Neurokinin 1 receptor.
Research Findings and Implications
- Fluorination Impact: The 3,4-difluorobenzoyl group in the target compound likely enhances binding to aromatic-rich receptor pockets (e.g., neurokinin receptors) compared to non-fluorinated or chlorinated analogues, as seen in SR140333 .
- Azetidine vs.
- Methoxyphenyl Chain: The 2-(2-methoxyphenyl)ethyl group may confer partial selectivity for aminergic receptors (e.g., serotonin, dopamine) but with reduced hallucinogenic risk compared to NBOMe compounds due to carboxamide linkage .
Biological Activity
1-(3,4-difluorobenzoyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide, a compound featuring a unique azetidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-difluorobenzoyl chloride with an appropriate amine followed by cyclization to form the azetidine ring. The final product is purified through recrystallization techniques.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related azetidinone compounds can inhibit cell proliferation and induce apoptosis in breast and prostate cancer cells at nanomolar concentrations .
Table 1: Anticancer Activity of Azetidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| 1,4-Diaryl-3-chloroazetidin-2-one | MDA-MB-231 (Breast Cancer) | TBD | Cell cycle arrest |
| 1-(3,4-Difluorobenzoyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide | HT-29 (Colon Cancer) | TBD | Inhibition of proliferation |
Antimicrobial Activity
Azetidine derivatives have also shown promising results in antimicrobial assays. The compound's structure allows for interaction with bacterial cell membranes, leading to increased permeability and cell lysis. Studies have indicated that related compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various models. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines and reduce edema in animal models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells.
- Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Antibacterial Mechanisms : Disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Case Studies
Several studies have highlighted the efficacy of azetidine derivatives in preclinical settings:
- Study on Breast Cancer Cells : A recent study demonstrated that a related azetidinone significantly reduced viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In vitro tests revealed that azetidine derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
